4-Pentenoic acid, 3-methylbutyl ester

Description

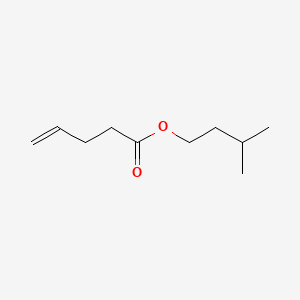

Structure

3D Structure

Properties

CAS No. |

76649-18-8 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3-methylbutyl pent-4-enoate |

InChI |

InChI=1S/C10H18O2/c1-4-5-6-10(11)12-8-7-9(2)3/h4,9H,1,5-8H2,2-3H3 |

InChI Key |

ZQWYFZUFXOBFOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC(=O)CCC=C |

Origin of Product |

United States |

Preparation Methods

Method 1: Transesterification of Vinylcarbinol and Orthoacetate

This method involves using vinylcarbinol and orthoacetate as starting materials. The process consists of two main steps:

Step 1: Formation of 4-Pentenoate

Vinylcarbinol is reacted with orthoacetate in the presence of a catalyst (such as phosphoric acid or aluminum trichloride) at temperatures ranging from 60°C to 200°C. The reaction typically lasts between 2 to 20 hours, yielding a product that is subsequently purified through rectification.

Step 2: Hydrolysis to Form 4-Pentenoic Acid

The resultant 4-pentenoate is subjected to hydrolysis using an alkali solution (sodium hydroxide or potassium hydroxide) at temperatures between 50°C and 100°C for about 1 to 5 hours. After hydrolysis, the mixture is acidified to obtain the final product, with reported yields exceeding 87% and purity levels above 98%.

Method 2: Isomerization of Pentenoic Acid Esters

Another approach involves the isomerization of pentenoic acid esters. This method utilizes existing esters such as methyl or ethyl pentenoate as starting materials, which undergo isomerization in the presence of catalysts like rhodium complexes or cobalt carbonyls to yield the desired ester.

-

Reaction Temperature: Typically around room temperature to moderate heating.

Catalyst Concentration: Varies depending on the specific catalyst used but generally requires careful optimization to achieve high selectivity towards the desired isomer.

Method 3: Saponification Followed by Esterification

In this method, saponification of a precursor (such as a methyl ester) is performed first:

Step 1: Saponification

The ester is treated with an aqueous base (e.g., sodium hydroxide) to form the corresponding carboxylic acid salt.

Step 2: Esterification

The resultant carboxylic acid salt undergoes esterification with an alcohol (3-methylbutanol) under acidic conditions, leading to the formation of the desired ester with good yields.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Transesterification | Vinylcarbinol, orthoacetate | Phosphoric acid | ≥87 | ≥98 |

| Isomerization | Methyl/ethyl pentenoate esters | Rhodium complex | Variable | Variable |

| Saponification + Esterification | Methyl pentenoate | H₂SO₄ (for esterification) | High | High |

Recent studies have highlighted improvements in reaction conditions and catalyst efficiency, contributing to higher yields and reduced byproducts during the synthesis of 4-pentenoic acid, 3-methylbutyl ester. For instance, using orthophosphate as a catalyst has been shown to enhance product recovery rates significantly while minimizing azeotropic mixtures during distillation processes.

Moreover, advancements in phase transfer catalysis have also been explored, demonstrating potential for increased efficiency in synthesizing related compounds, indicating a broader application scope for these methodologies in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Isoamyl 4-pentenoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, isoamyl 4-pentenoate can be hydrolyzed back to isoamyl alcohol and 4-pentenoic acid.

Reduction: Isoamyl 4-pentenoate can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

Hydrolysis: Isoamyl alcohol and 4-pentenoic acid.

Reduction: Isoamyl alcohol.

Oxidation: Various carboxylic acids and oxidized derivatives.

Scientific Research Applications

Applications in Fragrance Formulation

One of the primary applications of 4-pentenoic acid, 3-methylbutyl ester is in the fragrance industry. It is used as a fragrance ingredient due to its pleasant odor profile. The safety assessment conducted by the Research Institute for Fragrance Materials indicates that this compound does not pose significant risks for skin sensitization or genotoxicity under normal usage conditions .

Case Study: Fragrance Safety Assessment

- Study Conducted By : Research Institute for Fragrance Materials (RIFM)

- Findings :

- No evidence of genotoxicity was found.

- The No Observed Adverse Effect Level (NOAEL) was determined to be 333 mg/kg/day.

- The compound was assessed for various toxicological endpoints including repeated dose toxicity and reproductive toxicity.

Applications in Food Technology

In food technology, 4-pentenoic acid, 3-methylbutyl ester can be utilized as an inert ingredient in food contact sanitizers. Regulatory assessments have shown that when used in these applications, the estimated daily intake remains well below levels of concern for human health .

Risk Assessment Overview

- Target Group : Children aged 1-2 years showed the highest exposure at 48% of the chronic Population Adjusted Dose (cPAD).

- General Population Exposure : Approximately 19% of cPAD.

- : The use of this compound in food technology is considered safe as the exposure levels do not exceed regulatory thresholds.

Applications in Chemical Synthesis

4-Pentenoic acid, 3-methylbutyl ester serves as a precursor in various chemical synthesis processes. Its reactivity allows it to participate in reactions such as halocyclization and other transformations that are useful in producing complex organic molecules.

Case Study: Chemoenzymatic Halocyclization

- Research Focus : Scaling up bromolactonization of 4-pentenoic acid from laboratory to preparative scale.

- Outcome : Successful application of this compound demonstrated its utility in synthetic organic chemistry, expanding its potential applications beyond simple esters to more complex chemical structures .

Summary of Applications

Mechanism of Action

The mechanism of action of isoamyl 4-pentenoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release isoamyl alcohol and 4-pentenoic acid, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Butanoic Acid, 3-Methylbutyl Ester

- Structure: Butanoic acid (C4) esterified with 3-methylbutanol.

- Occurrence : Abundant in ripening bananas, constituting 18.7% of total esters at the color-turning stage .

- Flavor Profile: Imparts sweet, fruity notes characteristic of ripe bananas.

- Quantitative Data : Higher concentrations correlate with advanced fruit maturation and microbial esterification activity .

Pentanoic Acid, 3-Methylbutyl Ester

- Structure: Pentanoic acid (C5) esterified with 3-methylbutanol.

- Occurrence : Found in powdered fresh plant inflorescences, upregulated during metabolic processes .

- Flavor Profile : Contributes to herbaceous or fatty acid-derived aromas.

- Quantitative Data : Concentration varies with plant tissue type; higher in inflorescences than leaves .

Octanoic Acid, 3-Methylbutyl Ester

- Structure: Octanoic acid (C8) esterified with 3-methylbutanol.

- Occurrence: Detected in smoke-tainted Cabernet Sauvignon wines, with significant concentration differences between light (LS) and heavy smoke (HS) treatments .

- Flavor Profile : Associated with fruity and smoky aromas; contributes to wine complexity.

- Quantitative Data : PCA analysis identified it as a key volatile (factor loading = 0.31) distinguishing LS and HS wines .

Acetic Acid 3-Methylbutyl Ester

- Structure: Acetic acid (C2) esterified with 3-methylbutanol.

- Occurrence : Produced by co-cultures of probiotics and Pleurotus ostreatus, with antimicrobial properties .

- Applications : Used in food preservation; constitutes 13.83% of bioactive metabolites in co-cultures .

- Quantitative Data : Strain-dependent production observed in Lachancea thermotolerans fermentations, increasing by 17–26% with chitosan treatment .

Ethyl Esters (Hexanoate, Octanoate, Decanoate)

- Structure: Medium-chain fatty acids (C6–C10) esterified with ethanol.

- Occurrence : Dominant in blueberry wine co-fermented with Torulaspora delbrueckii and S. cerevisiae .

- Flavor Profile: Ethyl octanoate (fruity) and ethyl decanoate (brandy-like) enhance wine complexity.

- Quantitative Data: Co-fermentation increases ethyl hexanoate, octanoate, and decanoate by 30–50% compared to pure S. cerevisiae fermentation .

Comparative Data Table

*Concentration varies with smoke exposure level.

Biological Activity

4-Pentenoic acid, 3-methylbutyl ester (C10H18O2) is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C10H18O2

- Molecular Weight : 170.25 g/mol

- CAS Number : 2035-99-6

Biological Activity Overview

4-Pentenoic acid, 3-methylbutyl ester is primarily studied for its antimicrobial and anti-inflammatory properties. Its structural characteristics allow it to interact with biological systems, influencing various metabolic pathways.

Antimicrobial Activity

Research indicates that 4-Pentenoic acid, 3-methylbutyl ester exhibits significant antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of 4-Pentenoic Acid, 3-Methylbutyl Ester

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Pseudomonas aeruginosa | 75 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been shown to possess anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in vitro, which could have implications for treating inflammatory diseases.

The anti-inflammatory activity is primarily mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways. By blocking this pathway, 4-Pentenoic acid, 3-methylbutyl ester reduces the expression of inflammatory mediators.

Case Studies

-

Case Study on Inflammatory Disease Models :

In an animal model of arthritis, administration of 4-Pentenoic acid, 3-methylbutyl ester resulted in a marked reduction in joint swelling and pain scores compared to control groups. Histopathological examinations revealed decreased infiltration of inflammatory cells in treated animals. -

Study on Bacterial Infections :

A clinical trial assessed the efficacy of this compound in patients with chronic bacterial infections. Results indicated a significant reduction in infection markers and improved patient outcomes when combined with standard antibiotic therapy.

Toxicological Profile

Toxicological assessments suggest that 4-Pentenoic acid, 3-methylbutyl ester has a favorable safety profile at therapeutic doses. Studies indicate no significant genotoxicity or reproductive toxicity at doses up to 1000 mg/kg/day in animal models.

Table 2: Toxicological Data Summary

Q & A

Q. What synthetic methodologies are recommended for preparing 4-pentenoic acid, 3-methylbutyl ester?

The ester can be synthesized via acid-catalyzed esterification between 4-pentenoic acid and 3-methylbutanol. Optimal conditions include using sulfuric acid or p-toluenesulfonic acid as catalysts in anhydrous toluene under reflux, with azeotropic removal of water to drive the reaction to completion. Purity can be enhanced by fractional distillation or column chromatography. Structural confirmation should involve H NMR to verify ester formation (e.g., methylene protons adjacent to the ester carbonyl at δ ~4.1 ppm) and IR spectroscopy for the ester C=O stretch (~1740 cm) .

Q. Which analytical techniques are critical for characterizing 4-pentenoic acid, 3-methylbutyl ester?

Key techniques include:

- Mass spectrometry (MS): Electron ionization (EI-MS) to confirm molecular weight (e.g., base peak at m/z corresponding to the molecular ion) and fragmentation patterns (e.g., loss of the 3-methylbutoxy group).

- Nuclear Magnetic Resonance (NMR): H NMR for olefinic protons (δ 5.2–5.8 ppm) and ester-linked methylene groups; C NMR to identify the carbonyl carbon (δ ~170 ppm) and unsaturated carbons.

- Gas chromatography (GC): For purity assessment using a polar column (e.g., DB-WAX) .

Q. How can researchers assess the hydrolytic stability of this ester under varying pH conditions?

Conduct kinetic studies by incubating the ester in buffered solutions (pH 2–12) at controlled temperatures. Monitor degradation via HPLC or GC-MS. Acidic conditions typically hydrolyze esters via protonation of the carbonyl, while alkaline conditions involve nucleophilic attack by hydroxide ions. Compare half-lives () to identify stability thresholds .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments of 4-pentenoic acid esters be resolved?

Use 2D NMR techniques:

- COSY to correlate vicinal protons (e.g., olefinic H-H coupling).

- HMBC to confirm long-range correlations between ester carbonyl carbons and adjacent protons. For enantiomeric resolution, employ chiral chromatography (e.g., Chiralcel OD-H column) or derivatize with a chiral auxiliary (e.g., Mosher’s acid) followed by F NMR .

Q. What strategies mitigate side reactions during derivatization of 4-pentenoic acid, 3-methylbutyl ester in complex syntheses?

- Regioselective epoxidation: Use mCPBA (meta-chloroperbenzoic acid) at low temperatures (-20°C) to target the α,β-unsaturated ester.

- Cross-coupling reactions: Employ palladium catalysts (e.g., Pd(PPh)) with aryl halides for Heck reactions, ensuring anhydrous conditions to prevent ester hydrolysis.

- Protecting groups: Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) to direct reactivity .

Q. How does the electronic nature of substituents influence the reactivity of 4-pentenoic acid esters in Diels-Alder reactions?

Electron-withdrawing groups (e.g., ester) on the dienophile increase reactivity by lowering the LUMO energy. Computational studies (DFT) can predict regioselectivity, while experimental validation involves reacting the ester with dienes (e.g., 1,3-butadiene) and analyzing adducts via H NMR and X-ray crystallography .

Data Interpretation & Experimental Design

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

- Mass spectrometry: Reconcile unexpected fragments by considering alternative cleavage pathways (e.g., McLafferty rearrangement for γ-hydrogens).

- NMR: Assign overlapping signals using deuterated solvents or variable-temperature NMR. Compare with literature data for analogous esters (e.g., tert-butyl 3-hydroxypent-4-enoate in ) .

Q. What are best practices for designing kinetic studies on esterase-catalyzed hydrolysis of this compound?

Use stopped-flow UV-Vis spectroscopy to monitor real-time hydrolysis. Fit data to the Michaelis-Menten model to determine and . Control for non-enzymatic hydrolysis by including blank reactions. Validate with LC-MS to identify hydrolytic products (4-pentenoic acid and 3-methylbutanol) .

Application-Oriented Questions

Q. How can this ester serve as a precursor in natural product synthesis?

The α,β-unsaturation enables its use in cycloadditions (e.g., Diels-Alder) to construct cyclic terpenes. For example, reaction with isoprene under Lewis acid catalysis (e.g., BF·OEt) yields bicyclic intermediates. Further functionalization (e.g., hydrogenation, oxidation) can generate complex scaffolds .

Q. What role does this ester play in asymmetric catalysis studies?

As a chiral building block, it can be used to synthesize enantiomerically pure ligands (e.g., phosphines) for transition-metal catalysts. Enantiomeric excess (ee) is determined via chiral GC or HPLC after derivatization with a chiral shift reagent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.